3-[[3,5-bis(trifluoromethyl)benzoyl]amino]-4-methoxy-N-phenylbenzamide
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Overview
Description
3-[[3,5-bis(trifluoromethyl)benzoyl]amino]-4-methoxy-N-phenylbenzamide is a complex organic compound characterized by the presence of trifluoromethyl groups, a methoxy group, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[3,5-bis(trifluoromethyl)benzoyl]amino]-4-methoxy-N-phenylbenzamide typically involves multiple steps. One common approach is the reaction of 3,5-bis(trifluoromethyl)benzoyl chloride with 4-methoxy-N-phenylbenzamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
3-[[3,5-bis(trifluoromethyl)benzoyl]amino]-4-methoxy-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[[3,5-bis(trifluoromethyl)benzoyl]amino]-4-methoxy-N-phenylbenzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce trifluoromethyl groups into target molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-[[3,5-bis(trifluoromethyl)benzoyl]amino]-4-methoxy-N-phenylbenzamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. This interaction can modulate the activity of these biological molecules, leading to various effects depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
3,5-bis(trifluoromethyl)benzoyl chloride: A precursor in the synthesis of the target compound.
4-methoxy-N-phenylbenzamide: Another precursor used in the synthesis.
3,5-bis(trifluoromethyl)benzoic acid: A related compound with similar trifluoromethyl groups.
Uniqueness
3-[[3,5-bis(trifluoromethyl)benzoyl]amino]-4-methoxy-N-phenylbenzamide is unique due to the combination of trifluoromethyl groups and a methoxy group within the same molecule. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-[[3,5-bis(trifluoromethyl)benzoyl]amino]-4-methoxy-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F6N2O3/c1-34-19-8-7-13(20(32)30-17-5-3-2-4-6-17)11-18(19)31-21(33)14-9-15(22(24,25)26)12-16(10-14)23(27,28)29/h2-12H,1H3,(H,30,32)(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GESWSAJJYQKKHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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